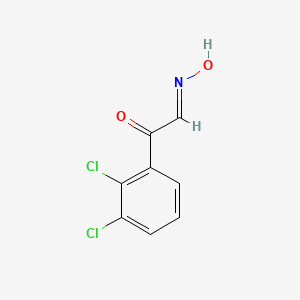
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime is a chemical compound with the molecular formula C8H5Cl2NO2 . It is also known by other names such as 2,3-dichlorophenylglyoxal aldoxime and 1-(2,3-Dichlorophenyl)-2-(hydroxyimino)ethanone . This compound is characterized by the presence of two chlorine atoms, an oxo group, and an aldoxime group attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of 2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime typically involves the reaction of 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride under acidic or basic conditions . The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the aldoxime group to an amine group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime exerts its effects involves interactions with molecular targets such as enzymes and proteins. The aldoxime group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime can be compared with similar compounds such as:
2,4-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime: Similar structure but with chlorine atoms at different positions.
2,3-Dichloro-alpha-oxobenzeneacetaldehyde: Lacks the aldoxime group.
2,3-Dichlorobenzaldehyde oxime: Similar but without the oxo group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
94213-22-6 |
|---|---|
Molekularformel |
C8H5Cl2NO2 |
Molekulargewicht |
218.03 g/mol |
IUPAC-Name |
(2E)-1-(2,3-dichlorophenyl)-2-hydroxyiminoethanone |
InChI |
InChI=1S/C8H5Cl2NO2/c9-6-3-1-2-5(8(6)10)7(12)4-11-13/h1-4,13H/b11-4+ |
InChI-Schlüssel |
GBXUIRJSFLHCIS-NYYWCZLTSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)/C=N/O |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















